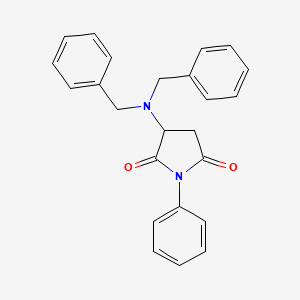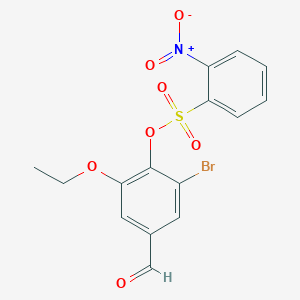
3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione, also known as DBA or diphenylpyrrolidine-2,5-dione, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. DBA has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用机制
The mechanism of action of 3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory, and to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been found to have anti-inflammatory and anti-cancer properties, and to modulate the immune system.
实验室实验的优点和局限性
One of the main advantages of using 3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione in laboratory experiments is its ability to enhance cognitive function and memory, which can be useful for studying the effects of various drugs and compounds on the brain. This compound has also been found to have neuroprotective effects, which can be useful for studying the mechanisms of neurodegenerative diseases. However, one limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research on 3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione. One area of research is in the development of new drugs and compounds based on the structure of this compound, which may have enhanced neuroprotective, anti-inflammatory, or anti-cancer properties. Another area of research is in the study of the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential applications in various fields of scientific research.
合成方法
3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione can be synthesized through a multi-step process that involves the reaction of benzylamine with succinic anhydride, followed by the addition of phenylhydrazine and subsequent oxidation of the resulting product. The final step involves the cyclization of the compound to form this compound. The yield of this synthesis method is typically around 60-70%.
科学研究应用
3-(dibenzylamino)-1-phenyl-2,5-pyrrolidinedione has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects and to enhance cognitive function. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties, as well as its ability to modulate the immune system.
属性
IUPAC Name |
3-(dibenzylamino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-16-22(24(28)26(23)21-14-8-3-9-15-21)25(17-19-10-4-1-5-11-19)18-20-12-6-2-7-13-20/h1-15,22H,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUYFNRCKOFAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5023913.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B5023927.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5023938.png)
![1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5023944.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5023949.png)
![4-{5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5023956.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5023961.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5023965.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5023975.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5023982.png)
![5-acetyl-2-[(3-methoxybenzyl)thio]-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5023991.png)
![4-{[(4-tert-butylphenyl)sulfonyl]amino}-N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5024003.png)